4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
Overview
Description
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO. This compound is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also contains a chlorine atom and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The general reaction scheme is as follows:
4-chloro-2-methylphenol+2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxide in ethanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzoic acid or 4-(2-Bromoethoxy)-1-chloro-2-methylbenzaldehyde.
Reduction: 4-(2-Ethoxy)-1-chloro-2-methylbenzene.
Scientific Research Applications
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The bromoethoxy group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The methyl and bromoethoxy groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene can be compared with other similar compounds such as:
4-(2-Bromoethoxy)-1-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.
4-(2-Bromoethoxy)-1-methylbenzene:
4-(2-Bromoethoxy)-1-chloro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, resulting in variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Biological Activity
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, also known by its CAS number 6440-89-7, is an organic compound notable for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a chlorine atom attached to a benzene ring, which is known to influence its reactivity and biological interactions. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of phenoxyalkyl compounds have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus, E. coli | Data not available |
2-Chloro-6-methylphenol | S. aureus | 1 μg/mL |
Coumarin derivatives | C. albicans | 6.25 - 25 μg/mL |
While specific data on the MIC for this compound is limited, related compounds have demonstrated promising antibacterial effects, suggesting potential for this compound as well .
Case Studies
One relevant study examined the synthesis and biological evaluation of phenoxyalkyl derivatives, which included compounds structurally similar to this compound. The study reported that certain derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Another research effort focused on the broader category of halogenated aromatic compounds, which often exhibit enhanced biological activity due to their ability to interact with biological targets such as enzymes and receptors .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA primase enzymes, disrupting bacterial replication.
- Membrane Disruption : The lipophilic nature of halogenated compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death .
Properties
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOHEJWUQAGMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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